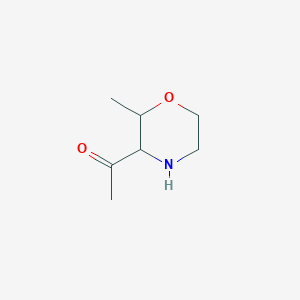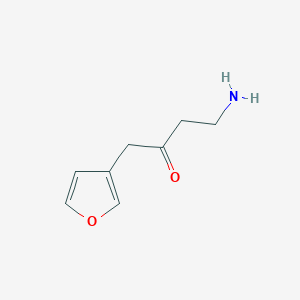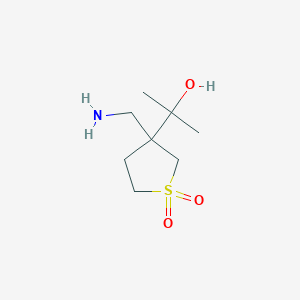
(3-Ethynylphenyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethynylphenyl)glycine is an organic compound with the molecular formula C10H9NO2 It is a derivative of glycine, an amino acid, and features an ethynyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynylphenyl)glycine typically involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors to improve efficiency, and employing purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (3-Ethynylphenyl)glycine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of (3-Ethylphenyl)glycine.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
(3-Ethynylphenyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to glycine.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of certain enzymes or receptors.
Mechanism of Action
The mechanism of action of (3-Ethynylphenyl)glycine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the glycine moiety can mimic the natural amino acid, potentially inhibiting or modulating the activity of enzymes or receptors involved in various biological pathways.
Comparison with Similar Compounds
Phenylglycine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
(4-Ethynylphenyl)glycine: Similar structure but with the ethynyl group in the para position, which can affect its reactivity and interaction with biological targets.
(3-Bromophenyl)glycine: Contains a bromine atom instead of an ethynyl group, leading to different chemical and biological properties.
Uniqueness: (3-Ethynylphenyl)glycine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-(3-ethynylanilino)acetic acid |
InChI |
InChI=1S/C10H9NO2/c1-2-8-4-3-5-9(6-8)11-7-10(12)13/h1,3-6,11H,7H2,(H,12,13) |
InChI Key |
KBYIOTNEFIUIER-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)

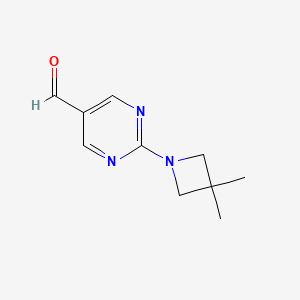


![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
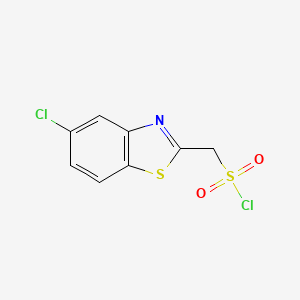
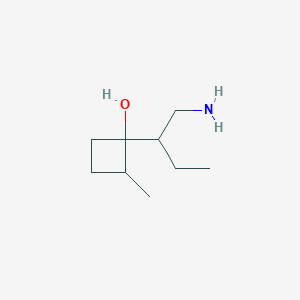
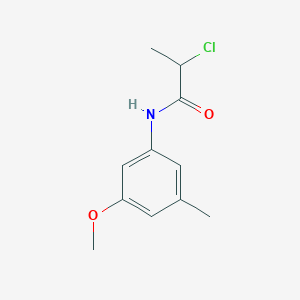
methanol](/img/structure/B13172399.png)

